Methyl 6-ethoxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANZDRAMOQNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Ethoxynicotinate and Analogous Derivatives
Esterification and Transesterification Approaches to the Methyl Ester Moiety
The formation of the methyl ester group in methyl 6-ethoxynicotinate is a critical step, often achieved through well-established esterification and transesterification reactions.
Direct Esterification: The most common method for synthesizing the methyl ester is the Fischer esterification of 6-ethoxynicotinic acid. ontosight.aiangenechemical.com This acid-catalyzed reaction typically involves refluxing the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scholarsresearchlibrary.comausetute.com.au The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the ester can be distilled off as it is formed. chemguide.co.uk
Transesterification: Alternatively, transesterification offers another route. This involves the reaction of a different ester of 6-ethoxynicotinic acid with methanol. While less direct for the primary synthesis of the methyl ester, it can be a useful strategy in certain contexts. For instance, enzyme-catalyzed transesterification using lipases has been explored for the synthesis of various vitamin esters, demonstrating the potential for mild and selective transformations. nih.gov In a similar vein, titanium-catalyzed transesterification reactions, often facilitated by microwave heating, have been developed for preparing a range of esters, including pyridine (B92270) esters. researchgate.net These methods can be advantageous when dealing with sensitive substrates where strong acidic conditions are undesirable. researchgate.net
The choice between direct esterification and transesterification often depends on the availability of starting materials, desired reaction conditions, and the scale of the synthesis. For large-scale production, direct esterification is often more economical. scholarsresearchlibrary.com
| Method | Reactants | Catalyst/Conditions | Key Features |
| Direct Esterification | 6-Ethoxynicotinic Acid, Methanol | Concentrated Sulfuric Acid, Reflux | Classic, economical method. scholarsresearchlibrary.comchemguide.co.uk |
| Transesterification | Other 6-ethoxynicotinate ester, Methanol | Enzyme (e.g., Lipase) or Metal Catalyst (e.g., Titanium-based) | Milder conditions, suitable for sensitive substrates. nih.govresearchgate.net |
Functionalization Strategies on the Pyridine Ring System
The synthesis of this compound and its analogs relies heavily on the strategic functionalization of the pyridine ring. This section explores the key methodologies for introducing the ethoxy group and other functionalities.
Ethoxylation Methodologies at the 6-Position
The introduction of the ethoxy group at the 6-position of the pyridine ring is a pivotal step. A common precursor for this transformation is 6-hydroxynicotinic acid. orgsyn.org This can be synthesized through various routes, including the reaction of methyl coumalate with ammonia (B1221849) followed by treatment with sodium hydroxide (B78521). orgsyn.org
Once 6-hydroxynicotinic acid is obtained, it can be converted to its methyl ester, methyl 6-hydroxynicotinate. The ethoxy group is then typically introduced via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
An alternative and widely used approach involves the nucleophilic aromatic substitution (SNA_r) on a 6-halonicotinate precursor, such as methyl 6-chloronicotinate. The reaction with sodium ethoxide in a suitable solvent like ethanol (B145695) or DMF readily displaces the chloride to yield this compound. This method is often preferred due to the ready availability of 6-chloronicotinic acid derivatives.
Halogenation Precursors and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Halogenated pyridine derivatives are invaluable precursors for introducing a wide array of functional groups through cross-coupling reactions. Methyl 6-chloronicotinate or methyl 6-bromonicotinate serve as excellent starting materials.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org In the context of this compound analogs, a halogenated precursor like methyl 6-chloro-5-iodonicotinate can be selectively coupled with various boronic acids. smolecule.comrsc.org The reactivity of the halogens often allows for regioselective coupling, with the iodo group being more reactive than the chloro group. This enables the introduction of an aryl or alkyl group at the 5-position while retaining the chloro group for subsequent transformations. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. libretexts.orgacs.org
Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation. organic-chemistry.orgorgsyn.org It often exhibits high functional group tolerance and can be particularly useful for synthesizing complex bipyridine structures. organic-chemistry.orgorgsyn.org For instance, a 2-chloropyridine (B119429) derivative can be coupled with a pyridylzinc reagent to form a bipyridine. organic-chemistry.org This methodology can be applied to halogenated precursors of this compound to introduce diverse substituents. Continuous-flow methods for Negishi coupling have also been developed, allowing for efficient and scalable synthesis. nih.gov
| Cross-Coupling Reaction | Organometallic Reagent | Halogenated Precursor | Catalyst System | Key Features |
| Suzuki-Miyaura | Boronic acids or esters | Aryl/heteroaryl halides or triflates | Palladium catalyst with a ligand (e.g., PPh₃) and a base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgacs.org |
| Negishi | Organozinc reagents | Aryl/heteroaryl halides or triflates | Palladium or Nickel catalyst | High reactivity and chemoselectivity. organic-chemistry.orgorgsyn.org |
Nucleophilic Aromatic Substitution Pathways on Halogenated Pyridine Intermediates
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for modifying halogenated pyridine rings. wikipedia.orgorganicchemistrytutor.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles, particularly at the 2- and 4-positions. In the case of 6-halonicotinates, the 6-position is activated for substitution.
As mentioned in the ethoxylation section, the reaction of methyl 6-chloronicotinate with sodium ethoxide is a classic example of SNA_r. organicchemistrytutor.com This principle can be extended to a wide range of nucleophiles to introduce different functionalities. For example, reaction with amines will yield 6-aminonicotinate derivatives, while reaction with thiols will produce 6-thioether analogs. The efficiency of the substitution is influenced by the nature of the leaving group (I > Br > Cl > F) and the nucleophilicity of the attacking species. In some cases, the reaction may proceed through a radical-nucleophilic aromatic substitution (S_RN1) mechanism, especially when initiated by a radical source. wikipedia.org
Regioselective Synthesis Challenges and Solutions
Achieving regioselectivity is a paramount challenge in the synthesis of substituted pyridines. rsc.orgresearchgate.netnih.gov The inherent electronic properties of the pyridine ring direct incoming substituents to specific positions. For instance, electrophilic substitution typically occurs at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.
When multiple reactive sites are present, controlling the regioselectivity of a reaction becomes crucial. In the case of dihalogenated pyridines, selective cross-coupling can often be achieved by exploiting the differential reactivity of the halogens. For example, in 2-bromo-6-chloropyridine, a Suzuki-Miyaura coupling will preferentially occur at the more reactive bromo-position.
Directing groups can also be employed to control the site of reaction. A functional group can coordinate to the catalyst, directing the reaction to an adjacent position. rsc.org For example, the regioselectivity of Suzuki-Miyaura reactions on 2,6-dichloronicotinic acid derivatives can be modulated by the nature of the ester or amide group at the 3-position and the choice of catalyst and reaction conditions. rsc.org
In some cases, a blocking group strategy can be employed. A temporary group is introduced to block a more reactive site, forcing the reaction to occur at the desired position. The blocking group is then removed in a subsequent step. This approach has been successfully used for the C4-alkylation of pyridines. nih.gov
Methodologies for Process Optimization and Scale-Up in Chemical Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. bhu.ac.ingoogle.com
Key areas for optimization include:
Catalyst loading: Minimizing the amount of expensive transition metal catalysts is a primary concern. High-turnover catalysts and efficient catalyst recycling protocols are highly desirable.
Reaction conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly impact yield, purity, and energy consumption. The use of microwave irradiation has been shown to accelerate some reactions, such as esterifications and cross-couplings. researchgate.netbeilstein-journals.org
Reagent stoichiometry: Using the optimal ratio of reactants can minimize waste and side reactions.
Work-up and purification: Developing simple and efficient purification methods, such as crystallization or extraction, is crucial for large-scale production to avoid costly and time-consuming chromatography.
Continuous flow chemistry: This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and easier automation and scale-up. nih.govbeilstein-journals.org Continuous flow reactors have been successfully employed for the synthesis of pyridines and related heterocycles. beilstein-journals.org
By systematically addressing these factors, synthetic routes can be made more robust, scalable, and economically viable for the commercial production of this compound and its derivatives.
Chemical Reactivity and Mechanistic Transformations of Methyl 6 Ethoxynicotinate
Hydrolysis and Ester Cleavage Reactions in Various Media
The methyl ester group of Methyl 6-ethoxynicotinate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This cleavage of the ester bond yields 6-ethoxynicotinic acid and methanol (B129727) as the primary products.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. youtube.comyoutube.comchemistrysteps.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of methanol to give the carboxylic acid. youtube.com This acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. chemistrysteps.com
In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. The final step involves the deprotonation of the initially formed carboxylic acid by the strong base present in the reaction medium, which drives the reaction to completion. youtube.comchemistrysteps.com
The rate of hydrolysis can be influenced by steric factors and the electronic nature of the substituents on the pyridine (B92270) ring. Generally, electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis.
Table 1: Conditions for Hydrolysis of this compound
| Reaction Type | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | 6-Ethoxynicotinic acid, Methanol |
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH), heat | Sodium or Potassium 6-ethoxynicotinate, Methanol |
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a base. This enables reactions such as N-alkylation and N-oxidation.
N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. monash.edubeilstein-journals.org The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent, leading to the formation of a quaternary pyridinium (B92312) salt. The reaction conditions, including the choice of solvent and base, can significantly influence the yield and efficiency of the N-alkylation process. beilstein-journals.orgresearchgate.net
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). nih.gov The resulting N-oxide has altered electronic properties compared to the parent pyridine, which can influence the reactivity of the aromatic ring in subsequent reactions.
Table 2: Reactions at the Pyridine Nitrogen of this compound
| Reaction Type | Typical Reagents | Expected Product |
| N-Alkylation | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) | N-Alkyl-6-ethoxynicotinoyl-pyridinium salt |
| N-Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA | This compound N-oxide |
Electrophilic and Nucleophilic Substitutions on the Pyridine Aromatic Ring
The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being determined by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophiles compared to benzene. minia.edu.eg The reaction, when it occurs, typically requires harsh conditions. The directing effect of the substituents on the ring is crucial. The ethoxy group at the 6-position is an electron-donating group, which activates the ortho and para positions relative to it (positions 5 and 3, respectively) and directs incoming electrophiles to these sites. Conversely, the methyl ester group at the 3-position is an electron-withdrawing group and acts as a meta-director, guiding electrophiles to the 5-position. The combined effect of these two groups would likely favor electrophilic substitution at the 5-position, which is ortho to the activating ethoxy group and meta to the deactivating ester group. Common EAS reactions include nitration and halogenation. masterorganicchemistry.comlumenlearning.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is facilitated by the presence of electron-withdrawing groups. uomustansiriyah.edu.iqmasterorganicchemistry.com In this compound, the methyl ester group at the 3-position enhances the ring's reactivity towards nucleophiles. Nucleophilic substitution is most likely to occur at the positions ortho and para to the electron-withdrawing group. Therefore, positions 2 and 4 would be the most probable sites for nucleophilic attack. A strong nucleophile, such as an alkoxide or an amine, can displace a suitable leaving group (if one were present at these positions, for instance, a halide). The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
Table 3: Aromatic Substitution Reactions of the Pyridine Ring
| Reaction Type | Reagents | Likely Position of Substitution |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | 5-position |
| Nucleophilic Aromatic Substitution (with a suitable leaving group at C2 or C4) | Nucleophile (e.g., NaOCH₃, NH₃) | 2- or 4-position |
Mechanistic Investigations of Key Synthetic and Degradative Pathways
Synthetic Pathways: A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as Methyl 6-halonicotinate (e.g., Methyl 6-chloronicotinate). The mechanism would involve the reaction with sodium ethoxide in an appropriate solvent like ethanol (B145695). The ethoxide ion acts as a nucleophile, attacking the carbon atom bearing the halogen. The departure of the halide ion results in the formation of this compound.
Degradative Pathways: The primary degradative pathway for this compound under environmental or physiological conditions is likely to be hydrolysis of the ester bond, as detailed in section 3.1. This would result in the formation of 6-ethoxynicotinic acid and methanol. drugbank.com Further degradation could involve the oxidative cleavage of the pyridine ring, a process that can be initiated by radical species or enzymatic systems. mdpi.com The degradation of similar heterocyclic compounds in biological systems often involves cytochrome P450-mediated oxidation.
Derivatization Strategies Utilizing Methyl 6 Ethoxynicotinate As a Synthetic Building Block
Transformations of the Ester Group into Amides, Carboxylic Acids, and Alcohols
The ester functional group in methyl 6-ethoxynicotinate is a prime target for initial derivatization, enabling its conversion into other important functional groups such as amides, carboxylic acids, and alcohols. These transformations open up new avenues for building molecular complexity.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 6-ethoxynicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.orgvvc.edu Basic hydrolysis, often referred to as saponification, typically involves treating the ester with a base like sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org
The direct conversion of the ester to an amide, known as aminolysis, can be accomplished by reacting this compound with an amine. This reaction may require heating or catalytic activation to proceed efficiently. The resulting amides are valuable intermediates for further functionalization.
Furthermore, the ester group can be reduced to a primary alcohol, (6-ethoxypyridin-3-yl)methanol. This reduction is commonly performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iq The resulting alcohol provides a new site for introducing different functionalities through reactions such as etherification or further oxidation.
Table 1: Transformations of the Ester Group of this compound
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
|---|
Introduction of Alkyl, Aryl, and Heteroaryl Moieties via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to derivatives of this compound. wikipedia.orgorganic-chemistry.orgresearchgate.net These reactions typically require prior functionalization of the pyridine (B92270) ring, most commonly through halogenation, to introduce a suitable handle for coupling. For instance, the bromination of the pyridine core provides a key intermediate, methyl 6-bromo-2-ethoxynicotinate, which can participate in a variety of coupling reactions. bldpharm.com
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comstudfile.net Halogenated derivatives of this compound can be coupled with a wide range of aryl- and heteroarylboronic acids to introduce diverse substituents onto the pyridine ring. wikipedia.orggoogleapis.com The reaction conditions are generally mild and tolerate a variety of functional groups. mdpi.com
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.comscirp.org This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations, such as cycloadditions or the synthesis of conjugated systems. beilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It provides a direct method for introducing primary or secondary amines to the pyridine core of this compound derivatives, offering a route to a wide array of aminated compounds. researchgate.net
Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for forging C(sp²)–C(sp³) bonds. This technique allows for the coupling of heteroaryl halides with alkyl halides, providing a direct route to alkylated pyridine derivatives. nih.gov
Table 2: Coupling Reactions for the Derivatization of this compound
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Typical Substrates |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, Base | C(sp²)-C(sp²) | Halogenated nicotinates, Aryl/Heteroarylboronic acids |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Halogenated nicotinates, Terminal alkynes |
| Buchwald-Hartwig | Pd catalyst, Base | C(sp²)-N | Halogenated nicotinates, Primary/Secondary amines |
| Cross-Electrophile | Ni catalyst | C(sp²)-C(sp³) | Halogenated nicotinates, Alkyl halides |
Annulation Reactions and Construction of Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a sophisticated strategy for elaborating the core structure of this compound. These reactions lead to the construction of polycyclic systems, which are often found in biologically active molecules and advanced materials.
The synthesis of fused pyridine derivatives can be achieved through various strategies. rsc.orgnuph.edu.ua One common approach involves the condensation of a suitably functionalized this compound derivative with a bifunctional reagent. For example, a derivative with an amino group and an adjacent functional group can undergo cyclization to form a fused pyrimidine (B1678525) or pyrazole (B372694) ring.
Another powerful method is intramolecular cyclization. By introducing appropriate functional groups at strategic positions on the nicotinate (B505614) core, subsequent reactions can induce ring closure. For instance, a nicotinate derivative bearing a side chain with a terminal nucleophile and an electrophilic site on the ring can undergo intramolecular cyclization to form a fused heterocyclic system. Copper-catalyzed intramolecular annulation reactions have been shown to be effective in constructing complex fused heterocycles. soton.ac.uk The synthesis of imidazopyridine-fused isoquinolinones has also been reported through multicomponent reactions followed by intramolecular Diels-Alder reactions. beilstein-journals.org
Selective Functionalization at Peripheral Positions of the Nicotinate Core
Beyond modifications at the ester and ethoxy groups, the pyridine ring of this compound itself can be selectively functionalized at its peripheral carbon atoms. These reactions allow for the introduction of various substituents, further diversifying the range of accessible derivatives.
Halogenation: Electrophilic halogenation of the pyridine ring can introduce chlorine or bromine atoms at specific positions. libretexts.org The position of halogenation is directed by the electronic properties of the existing substituents. The resulting halopyridine derivatives are valuable intermediates for a wide array of cross-coupling reactions. youtube.com
Nitration: The introduction of a nitro group onto the pyridine ring via electrophilic nitration is another key functionalization strategy. aiinmr.comscribd.com The nitro group is a strong electron-withdrawing group and can act as a director for subsequent substitutions. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further derivatization, such as diazotization or acylation. The nitration of nicotinic acid derivatives can be influenced by the reaction conditions. vulcanchem.com
These selective functionalization reactions are critical for fine-tuning the electronic and steric properties of the molecule, which is essential for applications in drug discovery and materials science.
Advanced Spectroscopic and Structural Characterization of Methyl 6 Ethoxynicotinate and Its Complexes/intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 6-ethoxynicotinate in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, while advanced techniques can offer insights into the molecule's preferred conformation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl ester and ethoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating character of the ethoxy group.
Aromatic Protons: The pyridine ring contains three protons at positions 2, 4, and 5. The proton at position 2 (H-2), adjacent to the nitrogen, is expected to be the most deshielded, appearing furthest downfield as a doublet. The proton at position 4 (H-4) would appear as a doublet of doublets due to coupling with both H-2 and H-5. The proton at position 5 (H-5), adjacent to the ethoxy group, would be the most shielded of the aromatic protons and appear as a doublet.
Ethoxy Group Protons: The ethoxy group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This characteristic pattern arises from the coupling between the two sets of protons.
Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) are chemically equivalent and not coupled to any other protons, thus they are expected to appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is typically found in the most downfield region of the spectrum.
Aromatic Carbons: The six carbons of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached functional groups and the ring nitrogen.
Ethoxy and Methyl Ester Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield, aliphatic region of the spectrum.
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the C-O single bonds of the ester and ether functionalities. While NMR can be a powerful tool for this analysis, detailed studies using techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be required to determine the precise spatial arrangement and preferred rotamers in solution. Such studies would measure the through-space interactions between protons, providing insights into which groups are oriented towards each other.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Doublet | ~8.8 - 9.0 | - |
| H-4 | Doublet of Doublets | ~8.0 - 8.2 | - |
| H-5 | Doublet | ~6.8 - 7.0 | - |
| -OCH₂CH₃ | Quartet | ~4.4 - 4.6 | ~62 - 64 |
| -OCH₂CH₃ | Triplet | ~1.4 - 1.5 | ~14 - 15 |
| -COOCH₃ | Singlet | ~3.9 - 4.0 | ~52 - 53 |
| C-2 | - | - | ~150 - 152 |
| C-3 | - | - | ~115 - 117 |
| C-4 | - | - | ~138 - 140 |
| C-5 | - | - | ~110 - 112 |
| C-6 | - | - | ~163 - 165 |
| C=O | - | - | ~165 - 167 |
Mass Spectrometry for Elucidation of Reaction Intermediates and Product Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
Fragmentation Pathways
Under electron ionization (EI), this compound would form a molecular ion (M⁺•), which can then undergo various fragmentation processes. Proposing a fragmentation pathway helps in understanding the stability of different parts of the molecule.
Loss of the Methoxy Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃) and the formation of an acylium ion.
Loss of an Ethyl Radical: The ethoxy group can fragment through the loss of an ethyl radical (•CH₂CH₃), or through a McLafferty rearrangement if a gamma-hydrogen is available, though this is less likely for the ethoxy group itself. Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃).
Pyridine Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, often involving the loss of small neutral molecules like HCN.
The analysis of these fragments allows for the confirmation of the different structural units within the molecule.
Elucidation of Reaction Intermediates
In the context of a chemical reaction, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for identifying reaction intermediates. By monitoring the reaction mixture over time, transient species can be detected by their specific mass-to-charge ratios. This allows for the construction of a detailed reaction mechanism, confirming the proposed steps and identifying any unexpected byproducts.
Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound (Molecular Weight: 181.19 g/mol )
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 181 | [M]⁺• (Molecular Ion) | - |
| 152 | [M - CH₂CH₃]⁺ | Ethyl radical (•C₂H₅) |
| 150 | [M - OCH₃]⁺ | Methoxy radical (•OCH₃) |
| 136 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OC₂H₅) |
| 122 | [M - COOCH₃]⁺ | Carbomethoxy radical (•COOCH₃) |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Methyl 6-chloronicotinate, can provide significant insights into the expected solid-state structure and packing. libretexts.org
Molecular Geometry
Based on its chloro-analogue, the this compound molecule is expected to be nearly planar. libretexts.org The pyridine ring forms a flat plane, and the ester group would likely have a small dihedral angle with respect to this ring. libretexts.org This planarity facilitates efficient crystal packing.
Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. These interactions are critical in determining the physical properties of the solid, such as melting point and solubility.
Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are anticipated. libretexts.org The aromatic C-H groups and the aliphatic C-H groups of the ethoxy and methyl substituents can act as weak donors, while the pyridine nitrogen and the oxygen atoms of the ester and ether act as acceptors.
π-π Stacking: The planar aromatic pyridine rings are expected to participate in π-π stacking interactions. libretexts.org In the crystal lattice, adjacent molecules would likely be arranged in parallel or anti-parallel stacks, with centroid-centroid distances indicative of stabilizing aromatic interactions. libretexts.org
These combined interactions would create a stable, three-dimensional supramolecular architecture.
Interactive Data Table: Crystallographic Data for the Analogous Compound Methyl 6-chloronicotinate libretexts.org
| Parameter | Value |
| Chemical Formula | C₇H₆ClNO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8721 (4) |
| b (Å) | 5.8068 (6) |
| c (Å) | 17.3721 (18) |
| α (°) | 95.563 (9) |
| β (°) | 94.918 (8) |
| γ (°) | 104.657 (9) |
| Volume (ų) | 373.64 (7) |
| Z | 2 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. Key expected absorption bands for this compound include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.
C-O Stretch: Two distinct C-O stretching vibrations are expected. The C(=O)-O stretch of the ester and the Ar-O stretch of the ether will appear in the 1200-1300 cm⁻¹ region. The O-C(H₂) stretch of the ether will be in the 1000-1100 cm⁻¹ region.
Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups are found just below 3000 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
Symmetric vibrations and bonds involving less polar groups often produce strong Raman signals. The symmetric breathing modes of the pyridine ring are expected to be particularly prominent in the Raman spectrum.
The C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium | Medium |
| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O Stretch | Ester | 1720 - 1740 | Strong | Medium |
| C=C, C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong | Strong |
| C-H Bend | Aliphatic (-CH₃, -CH₂) | 1350 - 1470 | Medium | Medium |
| C-O Stretch | Ester (C(=O)-O), Ether (Ar-O) | 1200 - 1300 | Strong | Weak |
| C-O Stretch | Ether (O-CH₂) | 1000 - 1100 | Strong | Weak |
Computational and Theoretical Chemistry Studies on Methyl 6 Ethoxynicotinate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics
Detailed research findings from such studies on similar molecules often involve the calculation of various quantum chemical descriptors. For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, quantum chemical methods can be used to calculate properties like dipole moment, polarizability, and electrostatic potential maps, which are vital for understanding intermolecular interactions. While specific data for Methyl 6-ethoxynicotinate is not available, a hypothetical table of such calculated properties is presented below to illustrate the typical output of such a study.
Table 1: Illustrative Quantum Chemical Properties for this compound This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.
| Property | Calculated Value | Significance |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.2 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.8 D | Polarity and intermolecular interactions |
| Total Energy | -650 a.u. | Thermodynamic stability |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations could reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between different conformations. This is particularly important for understanding how the molecule might bind to a biological target, as its shape is a key determinant of its activity.
Mechanistic Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.
The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Transition state analysis provides valuable information about the geometry of the molecule as it transforms from reactant to product, offering insights that can be difficult to obtain through experimental methods alone. For example, in the synthesis or metabolic degradation of this compound, mechanistic modeling could clarify the step-by-step process and identify the rate-limiting step.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Ligand-Target Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds. While developing a QSAR model requires a dataset of compounds with known activities, the principles can be applied to understand the potential biological profile of this compound if such data were available.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest energy, which is often assumed to be the most stable and biologically relevant conformation. Docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com This information is invaluable for drug design and understanding the molecular basis of a compound's biological activity.
An illustrative table of docking results is provided below to demonstrate the type of data generated from such a study.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is for illustrative purposes only and does not represent actual docking results.
| Parameter | Value | Interpretation |
| Binding Energy | -7.8 kcal/mol | Strength of the interaction |
| Interacting Residues | Tyr84, Phe290, Ser122 | Key amino acids in the binding site |
| Hydrogen Bonds | 1 (with Ser122) | Specific polar interactions |
| Hydrophobic Interactions | Tyr84, Phe290 | Non-polar interactions contributing to binding |
Advanced Applications of Methyl 6 Ethoxynicotinate in Chemical Research
Role as a Synthetic Intermediate in Complex Molecule Construction
The structural features of Methyl 6-ethoxynicotinate make it a valuable starting material in synthetic organic chemistry. The pyridine (B92270) core is a common motif in pharmaceuticals and agrochemicals, and the attached functional groups provide reactive handles for further chemical transformations.
Scaffold Design and Elaboration in Synthetic Chemistry
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a privileged scaffold due to the presence of its chemically distinct modification points. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, the ethoxy group can be cleaved to a hydroxyl group, and the pyridine ring itself can undergo various substitution reactions. This allows chemists to systematically modify the structure and explore its impact on biological activity, a process crucial for drug discovery. The strategic elaboration of this scaffold enables the synthesis of molecules with tailored properties for specific biological targets.
Precursor in the Synthesis of Diverse Chemical Entities
As a precursor, this compound is employed in multi-step synthetic sequences to build more elaborate molecules. For instance, it can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, expanding the molecular complexity. The ester group can be reduced to an alcohol, providing another point for derivatization. These transformations are fundamental in creating novel chemical entities with potential applications in materials science and pharmaceutical development.
Contributions to Mechanistic Medicinal Chemistry Research
The derivatives of this compound have been instrumental in probing the mechanisms of action of various biological systems at the molecular level. By incorporating this scaffold into bioactive molecules, researchers can gain insights into drug-receptor interactions and enzyme inhibition.
Investigation of Nicotinic Receptor Interactions at the Molecular Level
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets for the treatment of various neurological disorders. The pyridine ring of this compound is structurally related to nicotine, the natural ligand for these receptors. By synthesizing analogs and derivatives based on this scaffold, researchers can systematically probe the binding pocket of nAChRs. These studies help to elucidate the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern ligand recognition and receptor activation. This knowledge is critical for the rational design of novel and selective nAChR modulators.
Development of Enzyme and Protein-Protein Interaction Modulators: Mechanistic Studies (e.g., N-Myristoyltransferase, WDR5, PDE4)
The this compound scaffold has been utilized in the development of inhibitors for various enzymes and protein-protein interactions that are implicated in disease.
N-Myristoyltransferase (NMT): NMT is an enzyme that plays a crucial role in the viability of certain parasites and in cancer cell signaling. Inhibitors of NMT are therefore of significant therapeutic interest. The design and synthesis of NMT inhibitors have incorporated pyridine-based scaffolds to optimize binding affinity and selectivity. Mechanistic studies with these inhibitors help to understand the enzyme's substrate recognition and catalytic mechanism.
WDR5: The protein WDR5 is a key component of complexes that modify histones, thereby regulating gene expression. The interaction between WDR5 and its binding partners is a target for cancer therapy. Small molecules designed to disrupt this interaction have been developed, and pyridine-containing fragments are often a starting point in the fragment-based drug design approach for these targets.
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that regulates inflammation, and its inhibitors are used to treat inflammatory diseases like chronic obstructive pulmonary disease (COPD). A wide variety of heterocyclic compounds, including derivatives of nicotinic acid, have been explored as PDE4 inhibitors. Mechanistic studies involving these inhibitors provide insights into the conformational changes of the enzyme upon binding and help in the design of next-generation inhibitors with improved properties.
Exploration of Structure-Activity Relationships (SAR) in Design of Bioactive Scaffolds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is well-suited for SAR studies because its multiple modification points allow for the systematic synthesis of a series of analogs. By testing these analogs in biological assays, researchers can build a detailed map of the chemical features required for optimal activity. For example, the size and nature of the substituent on the pyridine ring, or the replacement of the ester with other functional groups, can be systematically varied to probe the target's binding site.
Below is a hypothetical data table illustrating how SAR data for a series of analogs based on a core scaffold might be presented.
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| A-1 | -OCH3 | -CH3 | 520 |
| A-2 | -OCH3 | -CH2CH3 | 450 |
| A-3 | -OCF3 | -CH3 | 150 |
| A-4 | -OCF3 | -CH2CH3 | 125 |
This table shows how modifying the 'R1' and 'R2' positions on a hypothetical bioactive scaffold affects the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. Such data is invaluable for guiding the design of more effective therapeutic agents.
Applications in Advanced Materials Science
The unique electronic and structural characteristics of the pyridyl and nicotinate (B505614) moieties suggest that this compound could serve as a versatile component in the development of novel materials. However, it is important to note that while the fundamental properties of the molecule make it a candidate for such applications, extensive research specifically documenting its use in these areas is limited.
The ester functionality of this compound allows it to be a precursor in polymerization reactions. Through hydrolysis to the corresponding carboxylic acid or transesterification, it can be incorporated into polyester (B1180765) or polyamide backbones. The presence of the 6-ethoxy-pyridine unit as a side chain could impart specific properties to the resulting polymer, such as:
Coordination Sites: The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties.
Modified Solubility and Thermal Properties: The ethoxy group can enhance the solubility of the polymer in organic solvents and influence its thermal characteristics, such as the glass transition temperature.
Functional Handles: The pyridine ring can be further functionalized, for example, through N-alkylation, to introduce charges or other functional groups along the polymer chain.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen and the ester group's carbonyl oxygen in this compound offer potential coordination sites for metal centers. After hydrolysis of the methyl ester to the carboxylate, the resulting 6-ethoxynicotinic acid becomes a more effective ligand for the construction of robust MOFs and CPs. The potential attributes it could bring to such frameworks include:
Structural Diversity: The geometry of the nicotinate ligand can lead to the formation of diverse network topologies.
Functional Pores: The ethoxy group lining the pores of a MOF could create a specific chemical environment, influencing the framework's adsorption and separation properties for guest molecules.
Post-Synthetic Modification: The pyridine ring within the MOF structure could be a site for post-synthetic modification, allowing for the tuning of the framework's properties after its initial synthesis.
Pyridine-containing compounds are widely used in organic electronics due to their electron-deficient nature, which facilitates electron transport. While specific research on this compound in Organic Light-Emitting Diodes (OLEDs) or Aggregation-Induced Emission (AIE) materials is not prominent, its core structure is relevant.
In the context of OLEDs , derivatives of this compound could potentially be used in:
Electron-Transporting Layers (ETLs): The electron-deficient pyridine ring is a key feature of many materials used in ETLs.
Host Materials: In phosphorescent OLEDs, host materials need to have a high triplet energy, and the electronic properties of the 6-ethoxy-pyridine moiety could be tuned for this purpose.
Regarding AIE , this phenomenon describes molecules that are non-emissive in solution but become highly fluorescent in an aggregated state. This is often caused by the restriction of intramolecular rotations in the aggregate state. While there is no direct evidence of AIE behavior for this compound itself, it could be incorporated into larger molecular designs that exhibit AIE.
Involvement in Supramolecular Chemistry and Self-Assembly Phenomena
The non-covalent interactions that this compound can engage in make it an interesting candidate for studies in supramolecular chemistry, which focuses on the organization of molecules into larger, ordered structures.
In the crystal structure of Methyl 6-chloronicotinate, the molecules are organized into layers through a combination of weak hydrogen bonds and π-π stacking interactions. nih.govchemrxiv.org
Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds are observed. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. nih.govchemrxiv.org
π-π Stacking: The aromatic pyridine rings of adjacent molecules engage in π-π stacking, with a centroid-centroid distance of 3.8721 Å. nih.govchemrxiv.org
It can be inferred that this compound would exhibit similar interactions. The nitrogen of the pyridine ring and the carbonyl oxygen would act as hydrogen bond acceptors. The presence of the ethoxy group, being more electron-donating than a chloro substituent, would increase the electron density of the pyridine ring, potentially influencing the strength of the π-π stacking interactions. The flexible ethyl chain of the ethoxy group could also participate in van der Waals interactions within the crystal packing.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆ClNO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| π-π Stacking Centroid-Centroid Distance | 3.8721 (4) Å |
| Hydrogen Bond Type 1 | C-H···N |
| Hydrogen Bond Type 2 | C-H···O |
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The design of hosts relies on creating specific binding cavities with well-defined sizes, shapes, and chemical functionalities that are complementary to the intended guest.
While there are no specific reports of this compound being used in the design of host-guest systems, its structural features could be incorporated into larger macrocyclic or cage-like host molecules. In such a context:
The pyridine nitrogen could act as a hydrogen bond acceptor or a metal coordination site to direct the assembly of the host.
The aromatic ring could participate in π-π stacking interactions with aromatic guests.
The ethoxy group could contribute to the formation of a hydrophobic binding pocket.
The ability of the nicotinate framework to participate in specific non-covalent interactions is fundamental to its potential role in molecular recognition, where a host molecule selectively binds to a specific guest.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient and environmentally benign methods. nih.gov For Methyl 6-ethoxynicotinate, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reaction conditions.
Key areas of development include:
C-H Activation/Functionalization: Direct C-H functionalization of the pyridine ring is a rapidly evolving field that could offer a more atom-economical approach to synthesizing substituted pyridines like this compound. acs.org This would circumvent the need for pre-functionalized starting materials.
Flow Chemistry: Continuous-flow microreactors offer significant advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could lead to higher yields and purity, with reduced reaction times and waste generation. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. Future research may explore enzymatic approaches for the synthesis of nicotinic acid derivatives, offering high selectivity and mild reaction conditions. nih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| C-H Activation | Atom economy, reduced steps | Development of selective catalysts for pyridine functionalization |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in microreactor systems |
| Biocatalysis | High selectivity, mild conditions, sustainability | Identification and engineering of enzymes for pyridine synthesis |
Exploration of Untapped Reactivity Profiles and Catalytic Transformations
The reactivity of the pyridine ring is well-established, being generally susceptible to nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C3 position. nih.gov However, the interplay of the ester and ethoxy groups in this compound presents opportunities to explore novel reactivity.
Emerging research avenues in this area include:
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be a versatile scaffold for cross-coupling reactions. Future studies will likely explore the use of this compound in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to generate more complex molecules.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating the photochemical properties of this compound could lead to the discovery of new, light-driven transformations.
Derivatization of the Ethoxy Group: The ethoxy group at the 6-position offers a handle for further functionalization. Research into the cleavage and subsequent modification of this group could provide access to a diverse range of 6-substituted nicotinic acid derivatives.
Expansion into Next-Generation Material Science Applications
Pyridine-containing compounds have found applications in various materials, including polymers and electronic devices. elsevier.com The unique electronic properties of the pyridine ring, combined with the functionality of the ester and ethoxy groups, make this compound a promising candidate for next-generation materials.
Potential applications in material science include:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting materials in OLEDs. The electronic properties of this compound could be tuned through structural modification to optimize its performance in such devices.
Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions and other analytes. This property could be exploited to develop novel chemosensors based on this compound for environmental or biomedical applications.
Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored optical, electronic, or thermal properties.
| Application Area | Rationale | Potential Research Direction |
| Organic Electronics | Electron-deficient nature of the pyridine ring | Synthesis and characterization of this compound-containing materials for OLEDs and organic photovoltaics |
| Chemical Sensors | Lewis basicity of the pyridine nitrogen | Design of fluorescent or colorimetric sensors for the detection of metal ions or small molecules |
| Functional Polymers | Versatility of the pyridine scaffold for polymerization | Development of novel monomers based on this compound for advanced polymer synthesis |
Interdisciplinary Research with Advanced Biological Systems for Mechanistic Elucidation
Nicotinic acid and its derivatives have a long history of use in medicine, primarily for their effects on lipid metabolism. nih.gov While the precise mechanisms of action are still being unraveled, the structural similarity of this compound to these compounds suggests potential biological activity.
Future interdisciplinary research could focus on:
Enzyme Inhibition Studies: Many drugs exert their effects by inhibiting specific enzymes. Investigating the interaction of this compound with enzymes involved in metabolic or signaling pathways could reveal new therapeutic targets.
Receptor Binding Assays: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a class of receptors involved in a wide range of physiological processes. researchgate.net Screening this compound for its affinity to different nAChR subtypes could identify novel ligands with potential applications in neuroscience. researchgate.net
Computational Modeling: Molecular docking and other computational techniques can provide insights into the binding of small molecules to biological macromolecules. mdpi.com These methods can be used to predict the potential biological targets of this compound and guide further experimental studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-ethoxynicotinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via esterification of 6-ethoxynicotinic acid with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions . Key variables include reaction temperature, catalyst concentration, and solvent selection. For example, prolonged reflux may increase esterification efficiency but risk decomposition. Yield optimization requires monitoring via TLC or HPLC to track intermediate formation. Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials or by-products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the ester group (e.g., methoxy signal at ~3.9 ppm) and ethoxy substitution on the pyridine ring .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO with m/z 181.07) and fragmentation patterns .
- HPLC/GC-MS : Used to assess purity (>95%) and identify residual solvents or impurities .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to minimize side reactions (e.g., hydrolysis or ethoxy-group displacement) during this compound synthesis?
- Methodological Answer :
- Condition Optimization : Use anhydrous solvents (e.g., dry methanol) to prevent hydrolysis. Lower reaction temperatures (40–60°C) with controlled reflux reduce thermal degradation .
- Catalyst Screening : Test alternatives to HSO, such as p-toluenesulfonic acid, which may offer milder conditions .
- By-Product Analysis : Employ LC-MS to identify side products (e.g., 6-hydroxynicotinate derivatives) and adjust stoichiometry or protection/deprotection strategies .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition assays) for this compound across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature, and substrate concentrations. Include positive/negative controls (e.g., known inhibitors) to validate experimental setups .
- Data Normalization : Account for batch-to-batch compound variability by reporting activity as a percentage of control or using IC values with 95% confidence intervals .
- Structural Confirmation : Re-characterize the compound before biological testing to rule out degradation or polymorphism effects .
Q. How can computational modeling enhance the design of this compound derivatives for targeted applications (e.g., receptor binding)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). Validate predictions with in vitro assays .
- QSAR Analysis : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using regression models .
- Retrosynthetic Planning : Tools like Synthia or Reaxys identify feasible routes for derivative synthesis .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and compare to controls stored at –20°C .
- Light Sensitivity Tests : Use UV-Vis spectroscopy to detect photodegradation products after exposure to UV light (300–400 nm) .
Q. How should researchers design dose-response studies to assess this compound’s pharmacological effects?
- Methodological Answer :
- Dose Range Selection : Start with broad ranges (e.g., 1 nM–100 µM) based on preliminary cytotoxicity data. Use log-scale increments for EC/IC determination .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report p-values and effect sizes .
Comparative & Mechanistic Studies
Q. What comparative frameworks are recommended for analyzing this compound’s reactivity relative to analogs (e.g., 6-methyl or 6-hydroxynicotinates)?
- Methodological Answer :
- Functional Group Reactivity : Compare ester hydrolysis rates under acidic/basic conditions using HPLC .
- Bioactivity Profiling : Use parallel assays (e.g., antimicrobial disk diffusion) to rank derivatives’ efficacy. Tabulate results as zone-of-inhibition diameters or MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
